An In-Depth Technical Guide to Pomalidomide-PEG2-OMs for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Pomalidomide-PEG2-OMs for Researchers, Scientists, and Drug Development Professionals
Introduction to Pomalidomide-PEG2-OMs
Pomalidomide-PEG2-OMs is a specialized chemical compound integral to the development of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed for targeted protein degradation. This molecule serves as a bifunctional linker-ligand conjugate, incorporating the immunomodulatory drug pomalidomide (B1683931), which functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). The structure is completed by a two-unit polyethylene (B3416737) glycol (PEG2) linker terminating in a reactive mesylate (OMs) group. This terminal mesylate is a good leaving group, making it suitable for nucleophilic substitution reactions, enabling the covalent attachment of a ligand designed to bind to a specific protein of interest.
The primary application of Pomalidomide-PEG2-OMs is in the synthesis of PROTACs. By conjugating it with a target protein ligand, a heterobifunctional molecule is created that can simultaneously bind to both the target protein and the CRBN E3 ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. A notable example of its application is in the creation of the mutant-selective allosteric Epidermal Growth Factor Receptor (EGFR) degrader, DDC-01-163.[1]
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₅N₃O₉S |
| Molecular Weight | 483.49 g/mol |
| Appearance | Powder |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Mechanism of Action in Targeted Protein Degradation
Pomalidomide-PEG2-OMs is a key building block in the construction of PROTACs that leverage the ubiquitin-proteasome system to achieve targeted protein degradation. The pomalidomide moiety of the molecule specifically binds to the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex. When incorporated into a PROTAC, this allows for the recruitment of the E3 ligase to a specific protein of interest, as determined by the other ligand in the PROTAC molecule.
The formation of this ternary complex (Target Protein - PROTAC - E3 Ligase) brings the target protein into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into smaller peptides. The PROTAC molecule is not degraded in this process and can subsequently induce the degradation of multiple copies of the target protein.
Application in the EGFR PROTAC Degrader DDC-01-163
Pomalidomide-PEG2-OMs is a crucial component in the synthesis of DDC-01-163, a mutant-selective allosteric EGFR degrader.[1] DDC-01-163 has been developed to target specific drug-resistant mutations in EGFR, a key driver in many cancers. By utilizing an allosteric inhibitor as the EGFR-targeting ligand, DDC-01-163 can effectively induce the degradation of mutant EGFR, including those resistant to traditional ATP-competitive inhibitors. This approach offers a promising strategy to overcome acquired drug resistance in cancer therapy.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the EGFR PROTAC degrader DDC-01-163, which is synthesized using Pomalidomide-PEG2-OMs.
| Parameter | Cell Line | Value | Reference |
| Biochemical IC₅₀ vs. EGFR L858R/T790M | N/A | 45 nM | [1] |
| Cellular IC₅₀/EC₅₀ for EGFR Degradation | Ba/F3 (L858R/T790M) | 96 nM | [2] |
| Anti-proliferative Activity (IC₅₀) | Ba/F3 (L858R/T790M) | 96 nM | [2] |
| Anti-proliferative Activity (IC₅₀) | Ba/F3 (Wildtype EGFR) | >10 µM |
Experimental Protocols
Synthesis of Pomalidomide-PEG2-OMs (Representative Protocol)
A precise, publicly available, step-by-step synthesis protocol for Pomalidomide-PEG2-OMs is not readily found in the searched literature. However, based on general methods for the synthesis of pomalidomide-linker conjugates, a representative two-step protocol is proposed below. This involves the initial synthesis of a pomalidomide-PEG2-alcohol intermediate, followed by mesylation.
Step 1: Synthesis of Pomalidomide-PEG2-OH
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To a solution of 4-fluorothalidomide in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), add 2-(2-aminoethoxy)ethanol (B1664899) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
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Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product.
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Collect the solid by filtration, wash with water, and dry under vacuum.
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Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure Pomalidomide-PEG2-OH.
Step 2: Mesylation of Pomalidomide-PEG2-OH
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Dissolve the Pomalidomide-PEG2-OH in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath (0 °C).
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Add a tertiary amine base, such as triethylamine (B128534) or DIPEA, to the solution.
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Slowly add methanesulfonyl chloride (MsCl) dropwise to the cooled solution.
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Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, continuing to monitor by TLC or LC-MS.
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Once the reaction is complete, quench it by the addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel to afford the final product, Pomalidomide-PEG2-OMs.
Western Blotting for EGFR Degradation
This protocol is adapted from the characterization of DDC-01-163.[1]
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Cell Culture and Treatment: Plate H1975 cells (or other relevant cell lines) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., DDC-01-163) or a vehicle control (e.g., DMSO) for the desired time points (e.g., 0, 4, 8, 24, 48, 72 hours).[1]
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Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
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Separate the proteins by electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for EGFR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
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Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection and Analysis:
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control to determine the relative protein levels.
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Cell Proliferation Assay
This protocol is based on the evaluation of DDC-01-163.[1]
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Cell Seeding: Seed Ba/F3 cells expressing either mutant (L858R/T790M) or wild-type EGFR into 96-well plates at an appropriate density.
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Compound Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., DDC-01-163) or a vehicle control.
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Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
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Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
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Data Acquisition: Measure the luminescence or absorbance using a plate reader.
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Data Analysis: Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is used to determine the biochemical potency of compounds against a target kinase.[1]
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Assay Components: The assay typically includes the recombinant kinase (e.g., EGFR L858R/T790M), a suitable substrate (e.g., a biotinylated peptide), ATP, and HTRF detection reagents (e.g., a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665).
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Reaction Setup: In a low-volume 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.
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Initiation of Reaction: Initiate the kinase reaction by adding ATP.
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Incubation: Incubate the reaction mixture at room temperature for a defined period.
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Detection: Stop the reaction and add the HTRF detection reagents.
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Signal Measurement: After another incubation period to allow for antibody binding, measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.
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Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration to determine the IC₅₀ value.
Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Experimental Workflow for Assessing Protein Degradation
Caption: A typical workflow for evaluating PROTAC-induced protein degradation via Western Blot.
Logical Relationship of a PROTAC Molecule
